Cas no 2172197-60-1 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid)

1-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-N-メチルアセトアミドシクロプロパン-1-カルボン酸は、保護基として広く利用されるFmoc基を有する環状アミノ酸誘導体です。この化合物は、ペプチド合成において重要な中間体として機能し、特に固相ペプチド合成(SPPS)において高い反応性と選択性を示します。環状構造により分子の剛性が向上し、副反応の抑制や収率の向上が期待できます。また、Fmoc保護基は温和な条件で脱保護可能なため、酸感受性の官能基との併用にも適しています。結晶性が良好なため精製が容易で、高純度品の調製が可能です。

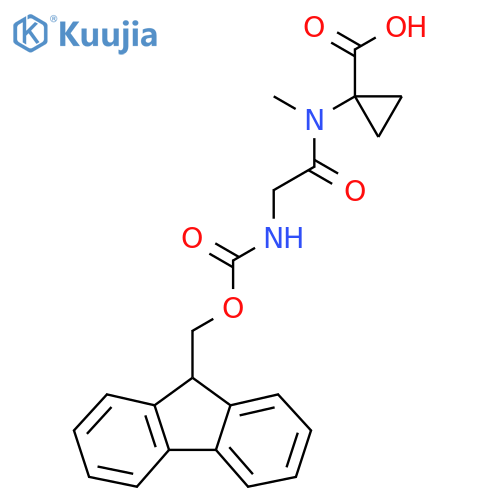

2172197-60-1 structure

商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid

- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid

- EN300-1559926

- 2172197-60-1

-

- インチ: 1S/C22H22N2O5/c1-24(22(10-11-22)20(26)27)19(25)12-23-21(28)29-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,28)(H,26,27)

- InChIKey: ROBWFDOKNRSXTG-UHFFFAOYSA-N

- ほほえんだ: OC(C1(CC1)N(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)C)=O

計算された属性

- せいみつぶんしりょう: 394.15287181g/mol

- どういたいしつりょう: 394.15287181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 640

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1559926-5.0g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |

2172197-60-1 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1559926-50mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |

2172197-60-1 | 50mg |

$707.0 | 2023-09-25 | ||

| Enamine | EN300-1559926-500mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |

2172197-60-1 | 500mg |

$809.0 | 2023-09-25 | ||

| Enamine | EN300-1559926-250mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |

2172197-60-1 | 250mg |

$774.0 | 2023-09-25 | ||

| Enamine | EN300-1559926-0.5g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |

2172197-60-1 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1559926-2.5g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |

2172197-60-1 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1559926-10.0g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |

2172197-60-1 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1559926-1.0g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |

2172197-60-1 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1559926-1000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |

2172197-60-1 | 1000mg |

$842.0 | 2023-09-25 | ||

| Enamine | EN300-1559926-0.05g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |

2172197-60-1 | 0.05g |

$2829.0 | 2023-06-05 |

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

2172197-60-1 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 307-59-5(perfluorododecane)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量